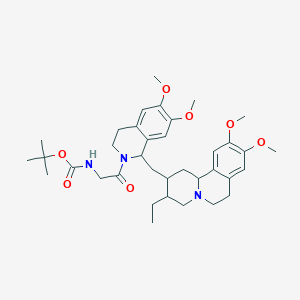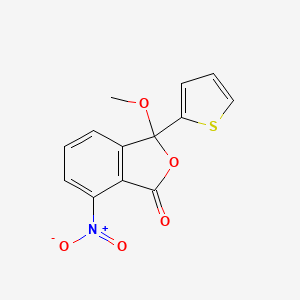![molecular formula C8H8ClN3 B12813333 6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)
6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-2-nitroaniline with methyl isocyanide under basic conditions, followed by reduction of the nitro group to form the desired benzimidazole compound . Another approach involves the use of o-phenylenediamine derivatives, which undergo cyclization with suitable reagents to form the benzimidazole core .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions, catalytic processes, and optimized reaction conditions to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group or other reducible functionalities.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzimidazole ring can influence its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzo[d]imidazol-4-amine: Lacks the chlorine atom, which may affect its chemical reactivity and biological activity.
6-chloro-1H-benzo[d]imidazol-4-amine: Lacks the methyl group, which may influence its binding properties and overall activity.
Uniqueness
6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine is unique due to the presence of both chlorine and methyl substituents on the benzimidazole ring. These substituents can enhance its chemical stability, reactivity, and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-2-methyl-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C8H8ClN3/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
MBRXTPLHDORLEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)

![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)

![2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B12813306.png)


